molecular formula C16H14ClFN2O2 B244011 N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide

N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide

Cat. No. B244011
M. Wt: 320.74 g/mol
InChI Key: KASHXJGJSKQHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide, also known as L755,507, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). This compound has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.

Mechanism of Action

N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide acts as a selective inhibitor of PTP1B, a protein tyrosine phosphatase that plays a key role in the regulation of insulin signaling. By inhibiting PTP1B, N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, such as muscle and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide has been shown to have a number of other biochemical and physiological effects. These include inhibition of lipolysis, suppression of hepatic glucose production, and modulation of cytokine signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide as a research tool is its selectivity for PTP1B. This allows researchers to study the specific effects of PTP1B inhibition on insulin signaling and glucose metabolism, without the confounding effects of off-target effects. However, like any research tool, N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide has its limitations. For example, its effects may be dependent on the specific animal model or cell type used, and its potency and efficacy may vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide and related compounds. These include:
1. Further studies to elucidate the molecular mechanisms underlying the effects of PTP1B inhibition on insulin signaling and glucose metabolism.
2. Development of more potent and selective PTP1B inhibitors for use as therapeutic agents in the treatment of metabolic disorders.
3. Investigation of the potential role of PTP1B inhibition in the modulation of other signaling pathways, such as cytokine signaling and inflammation.
4. Exploration of the potential use of PTP1B inhibitors in combination with other therapeutic agents, such as insulin sensitizers and GLP-1 receptor agonists.
5. Development of novel delivery systems for PTP1B inhibitors to improve their pharmacokinetic properties and enhance their therapeutic efficacy.

Synthesis Methods

The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide.

Scientific Research Applications

N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of these conditions.

properties

Molecular Formula

C16H14ClFN2O2

Molecular Weight

320.74 g/mol

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C16H14ClFN2O2/c1-2-15(21)19-12-6-7-13(17)14(9-12)20-16(22)10-4-3-5-11(18)8-10/h3-9H,2H2,1H3,(H,19,21)(H,20,22)

InChI Key

KASHXJGJSKQHKS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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